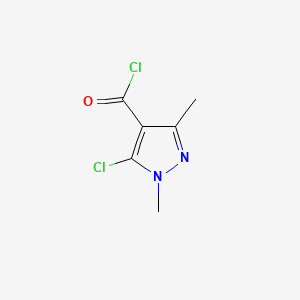

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups and substituents. The compound's official International Union of Pure and Applied Chemistry name precisely describes its structural features, beginning with the heterocyclic pyrazole core and systematically identifying each substituent according to established priority rules. The numbering system for pyrazoles places the nitrogen atoms at positions 1 and 2, with the remaining carbon atoms numbered sequentially to provide the lowest possible locants for substituents.

The Chemical Abstracts Service registry number 27006-83-3 serves as the unique identifier for this compound in chemical databases and literature. This registry system ensures unambiguous identification despite the existence of multiple nomenclature variations and synonyms. The compound also carries additional identifiers including the European Community number 608-031-7 and the DSSTox Substance identifier DTXSID90471684, which facilitate cross-referencing across different regulatory and research databases.

Alternative nomenclature variations documented in chemical databases include "1H-Pyrazole-4-carbonyl chloride, 5-chloro-1,3-dimethyl" and "5-chloro-1,3-dimethylpyrazole-4-carbonyl chloride". These variations reflect different approaches to naming the compound while maintaining chemical accuracy. The systematic name emphasizes the pyrazole ring as the parent structure, with substituents named in order of priority according to International Union of Pure and Applied Chemistry rules.

The molecular framework classification places this compound within the category of aromatic heteromonocyclic compounds, specifically as an organohalogen compound containing both chlorine substituents and acyl chloride functionality. This classification system helps organize the compound within broader chemical taxonomies and aids in understanding its chemical behavior patterns.

Properties

IUPAC Name |

5-chloro-1,3-dimethylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWMMJPXRWAZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471684 | |

| Record name | 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27006-83-3 | |

| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27006-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027006833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material and Precursor Selection

The compound is often derived from related pyrazole derivatives such as:

- 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

- 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

These precursors are chosen based on their structural similarity and ease of functional group transformation into the target carbonyl chloride group.

Specific Preparation Methods

Chlorination of Pyrazole Carboxylic Acid

One common route involves the direct chlorination of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid using thionyl chloride (SOCl$$2$$) or oxalyl chloride (COCl$$2$$) as chlorinating agents.

- Reagents: Thionyl chloride or oxalyl chloride

- Solvent: Dichloromethane (DCM) or toluene

- Temperature: 60–80°C

- Duration: Typically 6–8 hours under reflux

Mechanism:

The carboxylic acid reacts with the chlorinating agent to replace the hydroxyl group (-OH) with a chlorine atom (-Cl), forming the carbonyl chloride functional group.

Example Reaction:

$$

\text{C}6\text{H}7\text{ClN}2\text{O}2 \xrightarrow{\text{SOCl}2} \text{C}6\text{H}6\text{Cl}2\text{N}2\text{O} + \text{SO}2 + \text{HCl}

$$

Acylation of Pyrazole Derivatives

Another method involves acylation reactions starting from pyrazole derivatives such as 5-chloro-1,3-dimethylpyrazole.

- Reagents: Phosgene (COCl$$_2$$) or its derivatives

- Catalyst: Phase-transfer catalysts like polyethylene glycol (PEG)

- Solvent: Aprotic solvents such as chloroform or DCM

- Temperature: Controlled between -10°C to room temperature

Advantages:

The use of phase-transfer catalysts enhances reaction efficiency and yield by facilitating the interaction between immiscible reactants.

Cyclization Followed by Chlorination

In some cases, cyclization reactions are employed to form the pyrazole ring structure first, followed by chlorination at specific positions.

- Cyclization of precursors like hydrazines with diketones.

- Introduction of the chlorine atom at the desired position using chlorinating agents.

- Conversion of carboxylic acid to carbonyl chloride using SOCl$$_2$$.

This multi-step approach is particularly useful when starting from simpler organic compounds.

Optimization Strategies

Reaction Conditions

Careful control of reaction conditions such as temperature, solvent choice, and reagent concentration can significantly improve yield and product purity.

Catalysts

Using phase-transfer catalysts like PEG can accelerate reactions and improve efficiency by enabling better interaction between reactants in biphasic systems.

Solvent Selection

Aprotic solvents like DCM and toluene are preferred for their ability to dissolve both reactants and products while maintaining inertness under reaction conditions.

Data Table: Summary of Methods

| Method | Reagents/Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Chlorination of Carboxylic Acid | Thionyl chloride (SOCl$$_2$$), reflux | High | Simple procedure, high purity |

| Acylation | Phosgene, PEG catalyst | Moderate | Enhanced efficiency with catalyst |

| Cyclization + Chlorination | Hydrazine + diketone precursors | Variable | Versatile starting materials |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

Major Products Formed:

Substituted Pyrazoles: Depending on the nucleophile used, various substituted pyrazoles can be formed.

Amides and Esters: Reactions with amines and alcohols can lead to the formation of amides and esters, respectively.

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediate

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is primarily used as an intermediate in the synthesis of complex heterocyclic compounds. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which is exploited in various synthetic pathways .

Reactions and Mechanisms

This compound can undergo several types of reactions:

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by various nucleophiles such as amines and alcohols, leading to the formation of substituted pyrazoles, amides, and esters.

- Addition Reactions : The carbonyl chloride group can react with nucleophiles to form new compounds, enhancing its utility in synthetic organic chemistry.

Pharmaceutical Applications

Drug Development

Research indicates that derivatives of this compound have potential applications in drug development. Its structure allows for modifications that can enhance biological activity against various targets. Studies have shown that pyrazole derivatives often exhibit significant biological activities, including:

- Anticancer Activity : Compounds similar to this pyrazole derivative have been reported to inhibit the growth of several cancer cell lines, including lung and breast cancer .

- Antifungal Properties : Preliminary studies suggest antifungal activity against pathogens such as Gibberella zeae and Fusarium oxysporum .

Agricultural Chemistry

This compound is also explored for its potential in developing agrochemicals. Its structure allows for the synthesis of fungicides and herbicides that can be effective against a range of agricultural pests.

Case Study 1: Anticancer Activity

A study conducted on various pyrazole derivatives demonstrated that specific modifications to the 5-chloro-1,3-dimethyl-1H-pyrazole framework resulted in enhanced anticancer properties. The derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Antifungal Activity

In another study focusing on antifungal properties, derivatives synthesized from this compound exhibited significant activity against Fusarium oxysporum. These findings suggest that this compound could be a valuable precursor for developing new antifungal agents .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Properties |

|---|---|---|

| Chemical Synthesis | Intermediate for heterocyclic compounds | Reacts via nucleophilic substitution |

| Pharmaceuticals | Drug development | Exhibits anticancer and antifungal activities |

| Agricultural Chemistry | Development of fungicides | Effective against specific agricultural pathogens |

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound acts as a key intermediate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride are influenced by substituents at the 4-position. Below is a comparative analysis with key analogs:

Substituent Variations and Reactivity

Biological Activity

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is a synthetic compound with the molecular formula . It features a pyrazole ring along with a carbonyl chloride functional group, which contributes to its reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by:

- Molecular Weight : Approximately 158.59 g/mol

- Structure : Contains a pyrazole ring with methyl and chloro substitutions, enhancing its reactivity.

The biological activity of this compound is primarily attributed to its electrophilic carbonyl chloride group, which readily reacts with nucleophiles. This property allows it to participate in various chemical reactions that can lead to biological effects, particularly in drug synthesis and development .

Biological Activity Overview

Research indicates that compounds with similar pyrazole structures often exhibit significant biological activities, including:

- Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines. In particular, studies have highlighted their efficacy against lung cancer, brain cancer, colorectal cancer, and breast cancer .

- Antifungal Properties : Preliminary studies suggest that derivatives of this compound may possess antifungal activity against pathogens such as Gibberella zeae and Fusarium oxysporum.

Anticancer Studies

A study evaluating a series of pyrazole derivatives found that compounds similar to this compound exhibited promising anticancer properties. For instance:

- In vitro studies demonstrated significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values indicating effective inhibition at low concentrations .

Antifungal Activity

Research involving the synthesis of pyrazole acyl thiourea derivatives indicated that this compound could serve as a precursor for compounds with antifungal properties. These derivatives were tested against various fungal strains and showed promising results in preliminary assays .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack reactions using dichlorovinyl ketones or substituted pyrazole precursors. For example, 5-chloro-1H-pyrazole-4-carbaldehydes are prepared by reacting vinylidene chloride with acyl chlorides, followed by methylation . Key variables include reaction time (e.g., 1 hour for 67% yield in propyl-substituted derivatives) and solvent systems (e.g., diethyl ether/hexane for purification) . Optimization requires monitoring by TLC and adjusting stoichiometry of acylating agents.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Peaks at δ 9.85 (s, aldehyde proton) and δ 183.2 (carbonyl carbon) confirm functional groups .

- IR Spectroscopy : Bands at 1682 cm⁻¹ (C=O stretch) and 772 cm⁻¹ (C-Cl stretch) validate the structure .

- Elemental Analysis : Match calculated vs. experimental values for C, H, Cl, and N (e.g., C: 51.48% calculated vs. 51.62% observed) .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : Store in anhydrous conditions (≤ -20°C) under inert gas to prevent hydrolysis of the acyl chloride group. Avoid exposure to moisture, strong bases, or oxidizing agents. Use glass-coated vials to minimize reactivity with metals .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density around the carbonyl chloride group, identifying sites prone to nucleophilic attack (e.g., para to the methyl groups). Compare with experimental results from reactions with amines or alcohols to validate computational predictions .

Q. What strategies resolve contradictions in reported melting points or spectral data for derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. For example, reported mp 78–79°C vs. 78–79°C in another study may indicate identical purity but differing crystallization solvents. Use X-ray crystallography to confirm lattice structures and DSC/TGA to assess thermal stability .

Q. How does steric hindrance from the 1,3-dimethyl groups affect coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The methyl groups at positions 1 and 3 create steric bulk, reducing reactivity at C-4. Mitigate this by using bulky palladium ligands (e.g., SPhos) and elevated temperatures (80–100°C). Monitor reaction progress via HPLC-MS to optimize coupling efficiency .

Q. What mechanistic insights explain the compound’s reactivity under Vilsmeier-Haack conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.